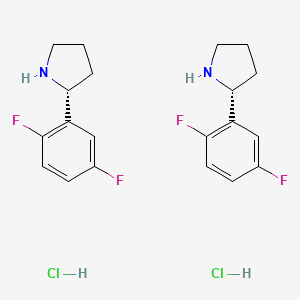

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride

CAS No.:

Cat. No.: VC13629462

Molecular Formula: C20H24Cl2F4N2

Molecular Weight: 439.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24Cl2F4N2 |

|---|---|

| Molecular Weight | 439.3 g/mol |

| IUPAC Name | (2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride |

| Standard InChI | InChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1 |

| Standard InChI Key | JVVIAFOJACEFHR-CFQPJNDNSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |

| SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |

| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

Bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride consists of two enantiomerically pure (2R)-2-(2,5-difluorophenyl)pyrrolidine molecules protonated at the pyrrolidine nitrogen and bound to two hydrochloride counterions . The stereochemistry at the C2 position of the pyrrolidine ring is critical for its interactions with biological targets.

Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄Cl₂F₄N₂ |

| Molecular Weight | 439.3 g/mol |

| IUPAC Name | (2R)-2-(2,5-Difluorophenyl)pyrrolidine; dihydrochloride |

| SMILES | C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |

| InChIKey | JVVIAFOJACEFHR-CFQPJNDNSA-N |

The dihydrochloride form stabilizes the compound in aqueous environments, a feature exploited in drug formulation.

Physicochemical Characteristics

Limited experimental data exist for the dihydrochloride, but its parent compound, (2R)-2-(2,5-difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N), has a molecular weight of 183.2 g/mol and serves as a key impurity in larotrectinib synthesis . The addition of HCl increases polarity, as evidenced by its solubility in polar solvents like water and methanol.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of the parent compound, (2R)-2-(2,5-difluorophenyl)pyrrolidine, is detailed in patent CN110981779B . A four-step enantioselective process yields the R-enantiomer with >99% optical purity:

Stepwise Synthesis Overview

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Protection of pyrrolidone | Di-tert-butyl carbonate, base (e.g., K₂CO₃), polar solvent (THF), 1–10 hrs, −20–40°C |

| 2 | Grignard addition | 2,5-Difluorobromobenzene, Mg, THF, −30–50°C |

| 3 | Acid-catalyzed dehydration/deprotection | HCl, methanol, 0–100°C |

| 4 | Chiral reduction | D-Mandelic acid, ammonia borane, 20–80°C |

The final dihydrochloride form is obtained by treating the free base with HCl in a suitable solvent .

Enantioselectivity and Yield

Pharmacological Significance

Role in Drug Development

While bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride itself lacks documented therapeutic applications, its parent structure is integral to the synthesis of larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor used in oncology . The dihydrochloride form may improve bioavailability in preclinical formulations.

Biological Activity

Research Findings and Challenges

Analytical Characterization

Spectroscopic Data

-

¹H NMR (parent compound): δ 7.2–7.4 (m, aromatic H), 3.8–4.1 (m, pyrrolidine H), 1.9–2.3 (m, CH₂) .

-

HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Quantitative analysis requires high-resolution mass spectrometry (HRMS) due to isotopic interference from chlorine and fluorine.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The parent compound is classified as a Grade 3 impurity in larotrectinib, with permissible limits <0.15% . Its dihydrochloride form could streamline purification in large-scale synthesis.

Preclinical Research

Pyrrolidine derivatives are explored for neuropharmacology applications, though the dihydrochloride’s role remains speculative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume